molecular formula C22H14Cl2N2O3 B3441683 N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3441683
M. Wt: 425.3 g/mol
InChI Key: UQDABZIXFPEMJD-UHFFFAOYSA-N
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Description

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group and a dichlorobenzoyl moiety. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorobenzoyl chloride: This is achieved by treating 2,4-dichlorobenzoic acid with thionyl chloride.

    Formation of the amide bond: The 2,4-dichlorobenzoyl chloride is then reacted with 3-aminophenyl-1-benzofuran-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-(2,4-dichlorobenzoyl)amino)phenyl)benzamide
  • 4-(2-(((3,4-dichlorobenzoyl)amino)ac)carbohydrazonoyl)phenyl 4-propoxybenzoate
  • N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide

Uniqueness

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties. The presence of the dichlorobenzoyl moiety further enhances its reactivity and potential for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O3/c23-14-8-9-17(18(24)11-14)21(27)25-15-5-3-6-16(12-15)26-22(28)20-10-13-4-1-2-7-19(13)29-20/h1-12H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDABZIXFPEMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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